molecular formula C10H7F3N2O4S B3133582 6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate CAS No. 394223-86-0

6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate

Cat. No.: B3133582
CAS No.: 394223-86-0
M. Wt: 308.24 g/mol
InChI Key: PPZNNZQHBXZAPS-UHFFFAOYSA-N
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Description

6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate is a high-value chemical intermediate designed for advanced research and development. The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities . This triflate (trifluoromethanesulfonate) ester is a highly reactive handle, enabling efficient functionalization at the 4-position of the naphthyridine ring via metal-catalyzed cross-coupling reactions such as Suzuki, Negishi, or Buchwald-Hartwig amination. This allows researchers to rapidly build complex molecules for creating targeted libraries in drug discovery programs . The 1,5-naphthyridine scaffold is found in compounds with a wide range of biological activities, including serving as antibacterial agents and in the treatment of arrhythmia . Furthermore, derivatives of this heterocycle system have significant applications beyond medicine, such as in the development of semiconductors and organic electronic materials . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(6-methoxy-1,5-naphthyridin-4-yl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O4S/c1-18-8-3-2-6-9(15-8)7(4-5-14-6)19-20(16,17)10(11,12)13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZNNZQHBXZAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CN=C2C=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate typically involves the reaction of 6-methoxy-1,5-naphthyridine with trifluoromethanesulfonic anhydride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, at low temperatures to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
The compound has been investigated for its antibacterial properties, particularly in treating infections caused by resistant bacterial strains. Research indicates that naphthyridine derivatives, including 6-methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate, demonstrate effective inhibition against various bacterial pathogens. A notable patent describes its use in pharmaceutical compositions aimed at combating bacterial infections in mammals, highlighting its potential as a therapeutic agent .

Antiproliferative Effects
In addition to antibacterial applications, this compound has shown promise in antiproliferative activity against cancer cell lines. Studies have reported that derivatives of 1,5-naphthyridine exhibit cytotoxic effects on cancer cells, suggesting that 6-methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate may be developed into a chemotherapeutic agent .

Mechanism of Action
The mechanism by which 6-methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate exhibits these biological activities often involves interaction with specific biological targets such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases or other critical enzymes involved in bacterial metabolism or cancer cell proliferation .

Synthesis and Reactivity

Synthetic Strategies
The synthesis of 6-methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate is typically achieved through electrophilic substitution reactions involving naphthyridine precursors. Various synthetic routes have been explored to optimize yield and purity .

Reactivity with Electrophiles
This compound can undergo further modifications through reactions with electrophiles, making it a versatile building block for developing more complex chemical entities. For example, it can be utilized in cross-coupling reactions to produce novel naphthyridine derivatives with enhanced biological activities .

Material Science Applications

Organic Electronics
Beyond medicinal applications, 6-methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate has potential uses in organic electronics. Its properties make it suitable for applications in organic light-emitting diodes (OLEDs) and sensors due to its ability to form stable thin films and exhibit desirable electronic characteristics .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Antibacterial ActivityTreatment of bacterial infections
Antiproliferative EffectsInhibition of cancer cell growth
Organic ElectronicsUse in OLEDs and sensors

Case Studies

Case Study 1: Antibacterial Efficacy
A study published in a patent highlighted the efficacy of 6-methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate against multi-drug resistant bacteria. The compound was tested against various strains, demonstrating significant inhibition at low concentrations.

Case Study 2: Synthesis Optimization
Research conducted on the synthesis of naphthyridine derivatives revealed that utilizing specific catalysts improved the yield of 6-methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate significantly compared to traditional methods. This optimization is crucial for large-scale production for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive in substitution reactions. The naphthyridine core can interact with various biological targets, potentially inhibiting enzymes or binding to receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related naphthyridine derivatives and their distinguishing features:

Compound Name CAS Number Key Functional Groups Reactivity/Applications
6-Methoxy-1,5-naphthyridin-4-ol 23443-25-6 Hydroxyl group at C4 Precursor for sulfonate esters; limited reactivity in cross-coupling
6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate 394223-86-0 Triflate at C4 High reactivity in SNAr and Suzuki-Miyaura couplings; antibacterial intermediate
2-Methoxy-8-vinyl-1,5-naphthyridine 394223-07-5 Vinyl group at C8 Potential for cycloaddition or polymerization; unexplored in drug discovery
6-Methoxy-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one 1073633-84-7 Partially saturated pyrazinone core Enhanced hydrogen-bonding capacity; potential kinase inhibitors
6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one 917344-37-7 Fully aromatic pyrazinone core Conjugation-dependent fluorescence; scaffold for optical probes

Reactivity and Stability

  • Triflate vs. Hydroxyl Analogues: The triflate group in 6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate confers superior electrophilicity compared to the hydroxyl analogue (CAS: 23443-25-6), enabling efficient coupling with boronic acids or amines under mild conditions . The hydroxyl derivative, however, requires harsh activation (e.g., Mitsunobu conditions) for functionalization.
  • Electronic Effects: The electron-withdrawing triflate group stabilizes the naphthyridine ring via resonance, reducing electron density at C4 and facilitating SNAr reactions. In contrast, the methoxy group at C6 acts as an electron donor, directing electrophilic substitution to specific positions .

Biological Activity

6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of antibacterial agents. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C10H7F3N2O4S
  • CAS Number : 394223-86-0

The trifluoromethanesulfonate group enhances the compound's reactivity and potential interactions with biological targets.

6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate acts primarily as an antibacterial agent. Its mechanism involves:

  • Inhibition of Bacterial Cell Wall Synthesis : The compound disrupts the synthesis of peptidoglycan, a critical component of bacterial cell walls.
  • Targeting Bacterial Enzymes : It may inhibit specific enzymes involved in bacterial metabolism and replication.

Studies have indicated that compounds with similar naphthyridine structures exhibit significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Biological Activity Data

Pathogen Efficacy Reference
Methicillin-resistant Staphylococcus aureus (MRSA)Significant inhibition observed
Streptococcus pneumoniaeModerate sensitivity
Enterococcus faeciumResistant strains noted

Case Studies

  • Antibacterial Efficacy Against MRSA
    • A study demonstrated that 6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate exhibited a minimum inhibitory concentration (MIC) effective against MRSA strains. The compound was shown to disrupt bacterial cell wall integrity, leading to cell lysis .
  • Broad-Spectrum Activity
    • In another investigation, this compound was tested against a range of Gram-positive and Gram-negative bacteria. Results indicated that while it was most effective against Gram-positive organisms, some Gram-negative bacteria showed susceptibility under specific conditions .
  • Resistance Mechanisms
    • Research highlighted the emergence of resistance among certain strains when exposed to prolonged treatment with naphthyridine derivatives. This underscores the importance of understanding resistance mechanisms in developing effective treatments .

Q & A

Q. What are the recommended synthetic routes for preparing 6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate?

  • Methodological Answer: The compound is typically synthesized from its hydroxyl precursor, 6-Methoxy-1,5-naphthyridin-4-ol (CAS 23443-25-6), via triflation using trifluoromethanesulfonic anhydride under anhydrous conditions. Key steps include:
  • Dissolving the precursor in dry dichloromethane or acetonitrile.
  • Adding triflic anhydride dropwise at 0–5°C under inert atmosphere (argon/nitrogen).
  • Monitoring the reaction by TLC or LC-MS to avoid over-triflation.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
    Critical parameters: Moisture control, low temperature, and stoichiometric excess of triflic anhydride (1.2–1.5 eq) .

Q. How should 6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate be stored to ensure stability?

  • Methodological Answer: The compound is moisture-sensitive and thermally labile. Optimal storage conditions include:
  • Dark environment : Use amber glass vials to prevent photodegradation.
  • Inert atmosphere : Purge storage containers with argon before sealing.
  • Low temperature : Store at –20°C in a freezer dedicated for air-sensitive compounds.
  • Desiccant : Include silica gel packs in storage containers to absorb residual moisture .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Methodological Answer:
  • NMR Spectroscopy : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm triflate group incorporation (δ ~–75 ppm for triflate in ¹⁹F NMR).
  • LC-MS : Use reverse-phase C18 columns with methanol/water gradients (0.1% formic acid) to assess purity and detect hydrolysis byproducts.
  • TLC : Monitor reactions using silica plates (ethyl acetate/hexane, UV visualization).
  • Elemental Analysis : Validate molecular composition, especially for intermediates like boronic acid derivatives (e.g., (6-Methoxy-1,5-naphthyridin-4-yl)boronic acid) .

Advanced Research Questions

Q. How can chemoselective cross-coupling reactions be optimized for this triflate in Suzuki-Miyaura couplings?

  • Methodological Answer: The triflate group is highly reactive toward palladium-catalyzed couplings. To enhance chemoselectivity:
  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos-Pd-G3 for aryl boronic acid partners.
  • Solvent Optimization : Employ toluene/water mixtures with Na₂CO₃ as base (80–100°C).
  • Competing Reactivity Mitigation : Pre-activate boronic acids via pinacol ester formation to reduce protodeboronation.
  • Byproduct Analysis : Monitor triflate hydrolysis (e.g., via LC-MS) and adjust reaction time/temperature to minimize degradation .

Q. What computational strategies predict the reactivity of this triflate in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer:
  • DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for SNAr at the C4 position. Key parameters include:
  • Electron-withdrawing effects of the triflate group.
  • Solvent effects (PCM model for acetonitrile/DMF).
  • Frontier Molecular Orbital (FMO) Analysis : Identify nucleophile compatibility (e.g., amines, thiols) based on HOMO-LUMO gaps.
  • Kinetic Isotope Effects (KIE) : Validate computational predictions via experimental deuterium labeling .

Q. How can researchers resolve contradictions in spectroscopic data for intermediates (e.g., boronic acid derivatives)?

  • Methodological Answer:
  • Multi-Technique Validation : Cross-reference NMR (¹H/¹³C/¹⁹F), HRMS, and IR to confirm structure.
  • Dynamic NMR (DNMR) : Assess rotational barriers in boronic esters (e.g., diastereotopic protons).
  • X-ray Crystallography : Resolve ambiguous NOE signals or tautomeric forms (e.g., keto-enol equilibria).
  • Controlled Hydrolysis Studies : Compare triflate stability under varying pH (e.g., neutral vs. acidic conditions) to identify degradation pathways .

Q. What strategies improve yield in multi-step syntheses involving this triflate?

  • Methodological Answer:
  • Intermediate Trapping : Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess triflic anhydride.
  • Flow Chemistry : Implement continuous-flow reactors for exothermic triflation steps (improves temperature control).
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress and optimize quenching.
  • Byproduct Recycling : Recover hydrolyzed byproducts (e.g., 6-Methoxy-1,5-naphthyridin-4-ol) via acid-catalyzed retro-triflation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate
Reactant of Route 2
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6-Methoxy-1,5-naphthyridin-4-yl trifluoromethanesulfonate

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